(1S,5R)-3-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
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Overview
Description
LSM-24185 is an alkaloid.
Scientific Research Applications
Synthesis and Structure Analysis
- A study by Okmanov et al. (2023) focuses on the synthesis of N-arylsulfonyl derivatives of cytisine, which are structurally related to the compound . Their work provides insight into the synthesis methods and crystal structures of similar compounds, highlighting their potential in scientific research (Okmanov et al., 2023).
Potential in Cholinesterase Inhibition
- Research by Gulcan et al. (2014) on hydroxylated 6H-benzo[c]chromen-6-one derivatives, closely related to the chemical structure , discusses their synthesis and evaluation as potential cholinesterase inhibitors. This is significant for the exploration of treatments for neurodegenerative diseases like Alzheimer's (Gulcan et al., 2014).
Chemical Transformations
- Studies by Shiotani et al. (1967) offer insights into the synthesis and transformation of diazocine derivatives, which are structurally akin to the specified compound. Such studies contribute to understanding the chemical behavior and potential applications of these compounds (Shiotani et al., 1967).
Antiproliferative Activity
- Abdel‐aziz et al. (2019) conducted research on pyridine derivatives, showing their potential antiproliferative activity. Considering the structural similarities, this opens possibilities for the research compound in cancer therapy and pharmacological studies (Abdel‐aziz et al., 2019).
Conformational Analysis
- Robins et al. (2006) explored the conformational analysis of diazocinone derivatives. Understanding the conformations of such compounds is crucial for their potential applications in drug design and molecular modeling (Robins et al., 2006).
Fluorescence Properties
- Shi et al. (2017) synthesized benzo[c]coumarin derivatives, which share a common core structure with the research compound. They investigated their fluorescence properties, indicating potential applications in sensing and imaging technologies (Shi et al., 2017).
properties
Molecular Formula |
C26H26N2O5 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(1S,9R)-11-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C26H26N2O5/c29-24-7-3-6-22-17-10-16(13-28(22)24)12-27(14-17)25(30)15-32-18-8-9-20-19-4-1-2-5-21(19)26(31)33-23(20)11-18/h3,6-9,11,16-17H,1-2,4-5,10,12-15H2/t16-,17+/m1/s1 |
InChI Key |
HKBYEHNTKISRIN-SJORKVTESA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)N4C[C@H]5C[C@@H](C4)C6=CC=CC(=O)N6C5)OC2=O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)N4CC5CC(C4)C6=CC=CC(=O)N6C5)OC2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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